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Compound of Interest

Compound Name: (R)-1-Boc-3-isopropyl-piperazine

Cat. No.: B152144

The piperazine ring is a ubiquitous and highly valued structural motif in modern medicinal
chemistry, recognized as a "privileged scaffold” due to its presence in a multitude of approved
therapeutic agents.[1][2] Its unique physicochemical properties—such as good water solubility,
high basicity, and the ability to engage in multiple hydrogen bonding interactions—make it an
invaluable component for modulating the pharmacokinetic and pharmacodynamic profiles of
drug candidates.[2]

While simple N,N'-disubstituted piperazines are common, the introduction of chirality to the
piperazine core significantly expands its utility. Chiral centers allow for the creation of three-
dimensional diversity, which is crucial for achieving high-potency and selective interactions with
biological targets like enzymes and receptors.[3] (R)-1-Boc-3-isopropyl-piperazine is a prime
example of such a chiral building block. The isopropyl group at the C-3 position introduces a
specific stereocenter, while the Boc protecting group on the N-1 nitrogen provides the synthetic
versatility required for complex molecule construction. This strategic combination allows
medicinal chemists to design stereospecific drug candidates, which is essential for developing
therapies with improved efficacy and enhanced safety profiles.[3][4]

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of (R)-1-Boc-3-isopropyl-
piperazine is fundamental to its application in synthetic chemistry and drug design. These
properties dictate its reactivity, solubility, and handling characteristics.
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Below is the chemical structure of (R)-1-Boc-3-isopropyl-piperazine, rendered to illustrate the

stereochemistry and key functional groups.

Caption: 2D Structure of (R)-1-Boc-3-isopropyl-piperazine.

The key quantitative data for this compound are summarized in the table below for easy

reference.

Property Value Source(s)

Molecular Formula C12H24N202 [51[6]

Molecular Weight 228.33 g/mol [5][6]

Exact Mass 228.183778 g/mol [61[7]

CAS Number 928025-63-2 [5]
tert-butyl (3R)-3-

IUPAC Name isopropylpiperazine-1- [7]
carboxylate

Appearance Solid [1]

Topological Polar Surface Area  41.6 A2 [6][7]

XLogP3 1.9 [61[7]

Hydrogen Bond Donor Count 1 [7]

Hydrogen Bond Acceptor 3 7]

Count

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-1-Boc-3-isopropyl-piperazine is a critical process

for its application in drug development. The primary challenge lies in establishing the desired

stereocenter at the C-3 position. Methodologies often rely on asymmetric synthesis starting

from chiral precursors or the resolution of a racemic mixture.

The Role of the Boc Protecting Group
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The tert-butyloxycarbonyl (Boc) group is arguably one of the most important protecting groups
in modern organic synthesis.[8] Its function in this context is twofold:

» Deactivation and Selectivity: It temporarily deactivates the N-1 nitrogen, preventing it from
participating in reactions. This allows for selective functionalization of the more nucleophilic
secondary amine at the N-4 position.[1]

» Facilitated Purification: The lipophilic nature of the Boc group often improves the solubility of
intermediates in organic solvents, simplifying extraction and chromatographic purification.

» Controlled Deprotection: The Boc group is stable under a wide range of conditions but can
be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCI), ensuring
the piperazine nitrogen can be revealed at the desired stage of a synthetic sequence.[9]

Generalized Synthetic Workflow

A common strategy for synthesizing chiral piperazines involves a multi-step sequence that
builds the heterocyclic ring from a chiral starting material. The following diagram illustrates a
conceptual workflow for the synthesis.

Caption: Conceptual workflow for asymmetric synthesis.

Example Protocol: Synthesis from a Chiral Precursor

This protocol is a representative example based on established chemical principles for
piperazine synthesis.

Obijective: To synthesize (R)-1-Boc-3-isopropyl-piperazine.
Materials:

e (R)-2-amino-3-methyl-1-butanol

» Di-tert-butyl dicarbonate (Bocz0)

e N-(2-chloroethyl)acetamide

e Sodium hydride (NaH)
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Lithium aluminum hydride (LAH)

Hydrochloric acid (HCI)

Sodium hydroxide (NaOH)

Anhydrous solvents (THF, Dichloromethane)

Methodology:

e Step 1: Boc Protection of the Amino Alcohol

o Dissolve (R)-2-amino-3-methyl-1-butanol in dichloromethane.

o Cool the solution to 0 °C in an ice bath.

o Add di-tert-butyl dicarbonate (Boc20) portion-wise while stirring.

o Allow the reaction to warm to room temperature and stir for 12 hours.

o Causality: This step protects the primary amine to prevent it from interfering in subsequent
cyclization steps.

o Validate the reaction completion using Thin Layer Chromatography (TLC).

o Purify the product via column chromatography to yield (R)-tert-butyl (1-hydroxy-3-
methylbutan-2-yl)carbamate.

e Step 2: Ring Formation (Cyclization)

[e]

Dissolve the product from Step 1 in anhydrous THF.

o

Add sodium hydride (NaH) carefully at O °C to deprotonate the alcohol.

[¢]

Add N-(2-chloroethyl)acetamide and heat the mixture to reflux for 24 hours.

[e]

Causality: This is an intramolecular Williamson ether synthesis variation, followed by
cyclization to form the piperazinone ring structure.
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o Monitor the reaction by TLC or LC-MS.

o Quench the reaction carefully with water and extract the product. Purify to obtain the Boc-
protected piperazinone intermediate.

e Step 3: Reduction of the Amide

o Carefully add the piperazinone intermediate to a suspension of lithium aluminum hydride
(LAH) in anhydrous THF at O °C.

o Reflux the mixture for 8 hours.

o Causality: LAH is a powerful reducing agent that reduces the amide carbonyl to a
methylene group, forming the piperazine ring.

o Cool the reaction and quench sequentially with water, NaOH solution, and more water.

o Filter the resulting solids and concentrate the filtrate to obtain crude (R)-1-Boc-3-
isopropyl-piperazine.

o Step 4: Purification and Characterization
o Purify the crude product by flash column chromatography on silica gel.

o Combine fractions containing the pure product and remove the solvent under reduced
pressure.

o Confirm the structure and purity using *H NMR, 3C NMR, and High-Resolution Mass
Spectrometry (HRMS).

Applications in Drug Discovery

(R)-1-Boc-3-isopropyl-piperazine is not an active pharmaceutical ingredient itself but rather a
high-value intermediate. Its structure is strategically incorporated into larger molecules to
confer desirable properties.

o Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in drugs
targeting the CNS, including antipsychotics and antidepressants.[4] The lipophilicity of the
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isopropyl group can aid in crossing the blood-brain barrier.

« Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors utilize the piperazine
scaffold to interact with the ATP-binding pocket of kinases.[1] The chiral center can provide

specific interactions to improve selectivity and reduce off-target effects.

» Antiviral and Antibacterial Agents: The basic nitrogens of the piperazine ring can be crucial
for interacting with biological targets or for improving the pharmacokinetic properties of

antimicrobial drugs.[2]

The diagram below illustrates the role of the scaffold in drug design.

(R)-1-Boc-3-isopropyl-piperazine

N-1 (Boc)
N-4 (free)

Acidic Deprotection
(e.g., TFA, HCI)

[Deprotected Scaffold\

N-1 (free)

N-4 (free)

- J

Coupling Reaction 1
(e.g., Amide formation,
Reductive amination)

Coupling Reaction 2
(e.g., Arylation)

Final Drug Candidate
(Complex Molecule)
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Caption: Synthetic utility in medicinal chemistry.

Analytical Methodologies

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical
integrity of (R)-1-Boc-3-isopropyl-piperazine. A combination of chromatographic and
spectroscopic techniques is typically employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the
chemical purity of the compound.

o Protocol: Purity Analysis by RP-HPLC

[e]

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum).
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return
to initial conditions and equilibrate.

o Flow Rate: 1.0 mL/min.
o Detection: UV at 210 nm.

o Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile
Phase A and B.

o Analysis: Inject 10 pL and integrate the peak areas. Purity is calculated as the area of the
main peak divided by the total area of all peaks.

Gas Chromatography (GC) coupled with a Flame lonization Detector (FID) or Mass
Spectrometer (MS) can also be used, particularly for assessing volatile impurities.[10]
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Spectroscopic Structural Confirmation

e Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectroscopy are used to confirm the
chemical structure. The proton NMR will show characteristic signals for the isopropyl group
(a doublet and a multiplet), the Boc group (a singlet around 1.4 ppm), and the piperazine ring
protons.

e Mass Spectrometry (MS): Electrospray lonization (ESI) mass spectrometry will confirm the
molecular weight, typically by observing the [M+H]* ion at m/z 229.19.

Conclusion

(R)-1-Boc-3-isopropyl-piperazine is a sophisticated and highly valuable chiral building block
for modern drug discovery. Its well-defined stereochemistry, combined with the synthetic
flexibility afforded by the Boc protecting group, provides an essential tool for medicinal
chemists. A thorough understanding of its properties, synthesis, and analytical characterization,
as outlined in this guide, is paramount for its effective use in the creation of novel, potent, and
selective therapeutic agents. Its continued application is expected to contribute significantly to
the development of next-generation medicines across a wide range of disease areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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